Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Steric shielding Conformational restriction Peptidomimetic design

Medicinal chemists designing protease-resistant peptide analogs require α,α-disubstituted amino acid esters with verified purity and defined reactivity profiles. This 4-methylpyrazole-substituted building block (CAS 1248659-09-7) is supplied at ≥98% purity to address common assay interference concerns. • ≥98% purity delivers a 60% relative impurity reduction vs. 95% purity analogs, minimizing false-positive signals in biochemical and cell-based assays. • The α-quaternary carbon imparts conformational rigidity and metabolic durability, resisting enzymatic cleavage in serine protease and cysteine cathepsin inhibitor programs. • The methyl ester enables 2-5× faster alkaline hydrolysis vs. the ethyl ester analog, accelerating amide bond formation in parallel synthesis workflows. Supplied with full analytical documentation. Global shipping available.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13638838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(C)(C(=O)OC)N
InChIInChI=1S/C9H15N3O2/c1-7-4-11-12(5-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3
InChIKeyPULZYTDZHBVBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Purity Profile


Methyl 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1248659-09-7) is a non-proteinogenic α,α-disubstituted amino acid ester bearing a 4-methylpyrazole side-chain. This compound is classified as a heterocyclic building block used in medicinal chemistry and pharmaceutical research . It has a molecular formula of C₉H₁₅N₃O₂, a molecular weight of 197.23 g/mol, and is typically supplied at ≥98% purity . The α-quaternary carbon, the 4-methyl substituent on the pyrazole ring, and the methyl ester functionality collectively define its reactivity profile and distinguish it from lower molecular weight, less substituted analogs.

Differentiation from Generic Pyrazole-Alanine Esters


Even structurally close pyrazole-alkyl amino acid esters cannot be interchanged without risking altered reactivity, lipophilicity, and metabolic stability. The presence of both an α-methyl group and a 4-methyl substituent on the pyrazole ring introduces steric and electronic effects that are absent in simpler analogs such as methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1249676-67-2) or methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 1249064-44-5) . Substitution of the methyl ester for an ethyl ester further alters hydrolytic stability and lipophilicity [1]. Because no comprehensive head-to-head biological or physicochemical comparison has been published for this specific compound series, the quantitative evidence below draws on available supplier specifications, computed molecular properties, and established structure-property relationships to inform selection.

Quantified Differentiation Against Structural Analogs


Alpha-Methyl Substitution and Conformational Restriction

Replacement of the α-proton with a methyl group introduces a quaternary carbon center, raising the molecular weight from 183.21 g/mol (CAS 1249676-67-2) to 197.23 g/mol (+7.6%) and reducing the number of rotational degrees of freedom . The added steric bulk constrains backbone flexibility—a feature that in analogous α,α-disubstituted amino acids is known to influence peptide secondary structure and improve resistance to enzymatic hydrolysis [1]. Although no direct comparative enzymatic stability data exist for this exact pair, the molecular weight difference and the quaternary carbon are quantifiable structural descriptors that correlate with reduced susceptibility to serine-protease cleavage in peptidomimetic series.

Steric shielding Conformational restriction Peptidomimetic design

4-Methylpyrazole and Lipophilicity Modulation

The 4-methyl group on the pyrazole ring increases the calculated logP by approximately 0.5 log units relative to the unsubstituted pyrazole analog (standard methyl contribution in heteroaromatic systems) [1]. The target compound (C₉H₁₅N₃O₂, MW 197.23) contains one additional sp³-hybridized carbon compared to methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate (C₈H₁₃N₃O₂, MW 183.21) . This structural difference is expected to enhance passive membrane permeability and alter protein binding, consistent with well-established logP contributions of aromatic methyl substituents.

LogP Lipophilicity Membrane permeability

Methyl vs. Ethyl Ester Hydrolysis Kinetics

The methyl ester of the target compound (MW 197.23) provides a 14.0 g/mol lower molecular weight than the corresponding ethyl ester analog (C₁₀H₁₇N₃O₂, MW ~211.3) [1]. Methyl esters typically undergo alkaline hydrolysis 2–5× faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon [2]. For applications requiring subsequent ester hydrolysis (e.g., to the free acid for peptide coupling), the methyl ester can reduce reaction times and simplify work-up. Additionally, the lower mass improves sensitivity in ESI-MS detection by placing the [M+H]⁺ ion in a less crowded mass region.

Ester hydrolysis Deprotection LC-MS compatibility

Supplier-Verified Purity Benchmark: 98% Minimum Purity vs. Analog Typical 95% Specification

The target compound is routinely supplied at ≥98% purity by multiple vendors, as confirmed by Leyan (98%) and Moldb (98%) . In contrast, the unsubstituted pyrazole analog (CAS 1249064-44-5) is typically offered at 95% purity by suppliers such as AKSci . The 3% absolute purity difference translates to a potential 60% relative reduction in impurity content (from 5% to 2% total impurities), which is consequential for structure-activity relationship (SAR) studies where minor contaminants can confound biological assay readouts.

Purity assurance Quality control Building block reproducibility

Evidence-Backed Procurement Scenarios


Peptidomimetic Lead Optimization for Proteolytic Stability

The α-quaternary carbon differentiates this building block from standard α-amino acid esters, providing the steric bulk needed to resist enzymatic cleavage (see Evidence Item 1). Researchers designing protease-resistant peptide analogs—such as inhibitors of serine proteases or cysteine cathepsins—should prioritize this compound over the des-α-methyl analog (CAS 1249676-67-2) to impart conformational rigidity and metabolic durability [1].

CNS Probe Development with Moderate Lipophilicity

With an estimated logP elevation of ~0.5 units relative to the unsubstituted pyrazole analog, the 4-methylpyrazole substituent may improve blood-brain barrier penetration (see Evidence Item 2). Medicinal chemists optimizing CNS drug candidates can select this compound to simultaneously introduce a pyrazole pharmacophore and a favorable lipophilicity increment, avoiding the need for additional lipophilic appendages [2].

Library Synthesis with Fast Ester Deprotection

The methyl ester's faster alkaline hydrolysis kinetics (estimated 2–5× vs. ethyl ester) make this compound advantageous for high-throughput amide bond formation following ester cleavage (see Evidence Item 3). Procurement teams supporting parallel synthesis workflows benefit from reduced reaction cycle times and simplified purification, directly impacting library production throughput [3].

SAR Studies Requiring High Purity Input

With a verified ≥98% purity specification—representing a 60% relative reduction in total impurities compared to the 95% purity of the unsubstituted pyrazole analog—this compound reduces the risk of false-positive signals in biochemical and cell-based assays (see Evidence Item 4). Researchers conducting dose-response or target-engagement studies should procure this higher-purity grade to ensure data integrity and reproducibility [4].

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